molecular formula C8H10O<br>(CH3)2C6H3OH<br>C8H10O B072121 2,3-Dimethylphenol CAS No. 1300-71-6

2,3-Dimethylphenol

Cat. No.: B072121
CAS No.: 1300-71-6
M. Wt: 122.16 g/mol
InChI Key: QWBBPBRQALCEIZ-UHFFFAOYSA-N
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Description

2,3-Dimethylphenol, also known as 1-Hydroxy-2,3-dimethylbenzene, is an organic compound with the molecular formula C8H10O. It is a type of phenol, characterized by the presence of two methyl groups attached to the benzene ring at the 2nd and 3rd positions. This compound is known for its distinct phenolic odor and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dimethylphenol can be synthesized through the diazotization and hydrolysis of 2,3-xylidine. The process involves the conversion of 2,3-xylidine to its diazonium salt, followed by hydrolysis to yield this compound .

Industrial Production Methods: In industrial settings, this compound is often produced as a by-product during the synthesis of other chemicals. It can also be obtained through the catalytic hydrogenation of 2,3-dimethylbenzaldehyde.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethylphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into 2,3-dimethylcyclohexanol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products:

    Oxidation: 2,3-Dimethylquinone.

    Reduction: 2,3-Dimethylcyclohexanol.

    Substitution: Various substituted phenols depending on the reagent used.

Scientific Research Applications

2,3-Dimethylphenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2,4-Dimethylphenol
  • 2,5-Dimethylphenol
  • 2,6-Dimethylphenol
  • 3,4-Dimethylphenol

Comparison: 2,3-Dimethylphenol is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. For instance, 2,6-Dimethylphenol has methyl groups at the 2nd and 6th positions, leading to different steric and electronic effects compared to this compound .

Properties

IUPAC Name

2,3-dimethylphenol
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InChI

InChI=1S/C8H10O/c1-6-4-3-5-8(9)7(6)2/h3-5,9H,1-2H3
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InChI Key

QWBBPBRQALCEIZ-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C(=CC=C1)O)C
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Molecular Formula

C8H10O, Array
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DSSTOX Substance ID

DTXSID6025143
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Molecular Weight

122.16 g/mol
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Physical Description

2,3-dimethylphenol appears as colorless crystalline solid or brown chunky solid. Taste threshold concentration 0.03 mg/L. Odor threshold concentration 0.5 mg/L. (NTP, 1992), Liquid, Colorless or brown solid; [CAMEO] Crystalline solid; [MSDSonline], Solid, WHITE-TO-YELLOW LIQUID OR CRYSTALS WITH CHARACTERISTIC ODOUR.
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Boiling Point

424 °F at 760 mmHg (NTP, 1992), 218 °C, 216.00 to 218.00 °C. @ 760.00 mm Hg, 203-225 °C
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Flash Point

61-95 °C c.c.
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992), Sol in ethyl alcohol, ethyl ether, In water, 4.57X10+3 mg/l @ 25 °C., Very sol in benzene, chloroform, 4.57 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 4-8
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Density

1.02-1.13 g/cm³
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Vapor Density

Relative vapor density (air = 1): 4.2
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Vapor Pressure

1 mmHg at 132.8 °F ; 5 mmHg at 182.8 °F; 10 mmHg at 207.7 °F (NTP, 1992), 0.08 [mmHg], Vapor pressure: 10 mm Hg at 97.6 °C, 0.089 mm Hg @ 25 °C, Vapor pressure, Pa at ? °C: 0.5-37
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Color/Form

Needles from water or dilute alcohol

CAS No.

526-75-0, 1300-71-6
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Melting Point

167 °F (NTP, 1992), 75 °C (also reported as 72.57 °C), 75 °C, 25-75 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,3-Dimethylphenol

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